molecular formula C15H13ClFN3O4S B2615290 (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate CAS No. 899362-25-5

(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate

Cat. No.: B2615290
CAS No.: 899362-25-5
M. Wt: 385.79
InChI Key: RLVCFBQOIDEOIQ-CNHKJKLMSA-N
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Description

(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a thiazole ring, a hydrazone moiety, and an ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Hydrazone Moiety: The hydrazone moiety is introduced by reacting the thiazole intermediate with 2-fluorobenzoyl hydrazine in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

(E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
  • (E)-ethyl 2-(4-chloro-5-((2-(2-bromobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
  • (E)-ethyl 2-(4-chloro-5-((2-(2-iodobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate

Uniqueness

The uniqueness of (E)-ethyl 2-(4-chloro-5-((2-(2-fluorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorobenzoyl group, in particular, can enhance the compound’s stability and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[4-chloro-5-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]-2-oxo-1,3-thiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O4S/c1-2-24-12(21)8-20-13(16)11(25-15(20)23)7-18-19-14(22)9-5-3-4-6-10(9)17/h3-7H,2,8H2,1H3,(H,19,22)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCFBQOIDEOIQ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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